2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
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Overview
Description
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methylanilino group, and a phenoxyacetic acid moiety. These functional groups contribute to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Enone Intermediate: The initial step involves the condensation of a cyanoacetate with an aromatic aldehyde to form an enone intermediate. This reaction is usually catalyzed by a base such as sodium ethoxide.
Amination: The enone intermediate is then reacted with 2-methylaniline under acidic conditions to form the corresponding anilino derivative.
Phenoxyacetic Acid Coupling: The final step involves the coupling of the anilino derivative with phenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The cyano group, for example, can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(E)-2-cyano-3-(2-chloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- 2-[2-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- 2-[2-[(E)-2-cyano-3-(2-bromoanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Uniqueness
The uniqueness of 2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid lies in its specific functional groups, which confer distinct reactivity and potential biological activity. The presence of the methylanilino group, in particular, may enhance its interaction with biological targets compared to its halogenated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique molecular structure, featuring a phenoxy group and a cyanoacetic acid moiety, suggests a variety of biological activities that merit detailed exploration.
Molecular Structure
The compound can be represented by the following molecular formula:
This structure includes:
- A phenoxy group, which enhances lipophilicity and biological activity.
- A cyano group , contributing to its reactivity.
- An aniline derivative , which may influence receptor interactions and enzyme inhibition.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. In vitro studies have shown that it possesses significant COX-2 inhibitory activity, with IC50 values comparable to established anti-inflammatory drugs.
These results suggest that the compound could serve as a potent anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs .
Compound IC50 (μM) Selectivity Index 2-[2-[(E)-...acetic acid 0.06 - 0.09 High Celecoxib 0.05 - 0.02 298.6 - Neuroprotective Effects : Preliminary studies indicate that the compound may offer neuroprotection, potentially through mechanisms involving the modulation of oxidative stress and inflammation in neural tissues. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a key role.
- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
Case Study 1: COX Inhibition
A study conducted on novel phenoxyacetic acid derivatives demonstrated that compounds similar to 2-[2-[(E)-...acetic acid showed strong inhibition of COX-2 with minimal effects on COX-1, indicating a favorable safety profile for long-term use in inflammatory conditions .
Case Study 2: Neuroprotection
In an experimental model of neuroinflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) and improved cognitive function metrics compared to control groups. This suggests its potential utility in therapeutic strategies for neurodegenerative diseases.
The proposed mechanism of action involves:
- Enzyme Inhibition : The cyano group may facilitate binding to COX enzymes, altering their activity and reducing inflammation.
- Receptor Modulation : The aniline moiety can interact with various receptors involved in pain and inflammation pathways, enhancing the compound's therapeutic efficacy.
Properties
IUPAC Name |
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-6-2-4-8-16(13)21-19(24)15(11-20)10-14-7-3-5-9-17(14)25-12-18(22)23/h2-10H,12H2,1H3,(H,21,24)(H,22,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBYEVBITSKZEE-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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